
Glycine, N-(3,4,5-trihydroxybenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3,4,5-trihydroxybenzoyl)- typically involves the reaction of glycine with 3,4,5-trihydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the glycine and the benzoic acid derivative. The reaction conditions often include a solvent like dimethylformamide (DMF) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for Glycine, N-(3,4,5-trihydroxybenzoyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(3,4,5-trihydroxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield partially or fully reduced derivatives of the original compound.
Applications De Recherche Scientifique
Glycine, N-(3,4,5-trihydroxybenzoyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Its potential anti-inflammatory and anticancer properties are being explored for therapeutic applications.
Industry: It can be used in the formulation of cosmetics and skincare products due to its antioxidant activity.
Mécanisme D'action
The mechanism of action of Glycine, N-(3,4,5-trihydroxybenzoyl)- involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are primarily due to its ability to scavenge free radicals and reduce oxidative stress. It can modulate the activity of enzymes involved in oxidative stress responses and influence signaling pathways related to inflammation and cell survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gallic Acid: A precursor to Glycine, N-(3,4,5-trihydroxybenzoyl)-, known for its antioxidant properties.
Tannic Acid: A polyphenol with multiple hydroxyl groups, similar in structure to Glycine, N-(3,4,5-trihydroxybenzoyl)-.
1,4,8-Trihydroxynaphthalene-1-O-β-D-[6′-O-(3″,4″,5″-trihydroxybenzoyl)]glucopyranoside: A compound with a similar trihydroxybenzoyl group.
Uniqueness
Glycine, N-(3,4,5-trihydroxybenzoyl)- is unique due to its combination of glycine and 3,4,5-trihydroxybenzoic acid, which imparts both amino acid and polyphenolic properties. This dual nature allows it to participate in a wide range of chemical reactions and biological activities, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
55880-99-4 |
|---|---|
Formule moléculaire |
C9H9NO6 |
Poids moléculaire |
227.17 g/mol |
Nom IUPAC |
2-[(3,4,5-trihydroxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H9NO6/c11-5-1-4(2-6(12)8(5)15)9(16)10-3-7(13)14/h1-2,11-12,15H,3H2,(H,10,16)(H,13,14) |
Clé InChI |
CEPDUQPLHPYNQE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)

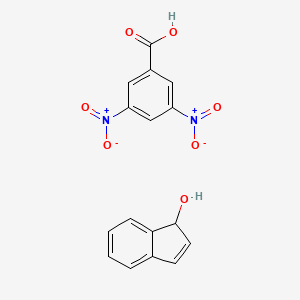
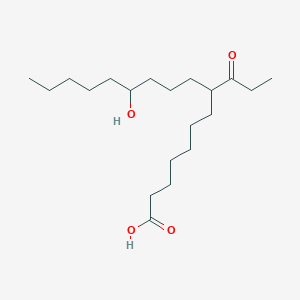
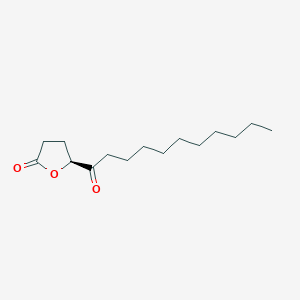
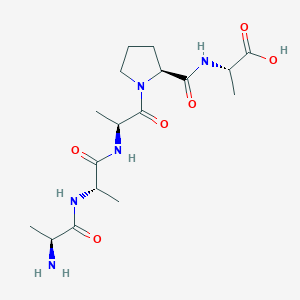

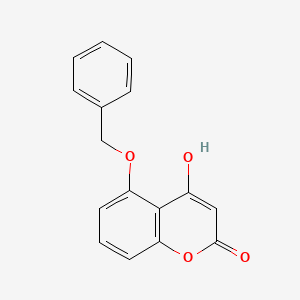
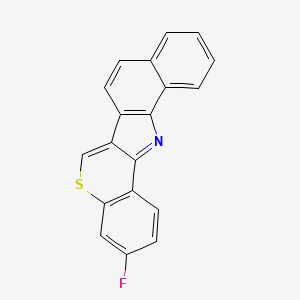
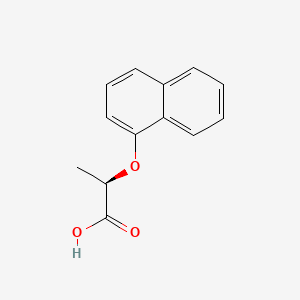
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
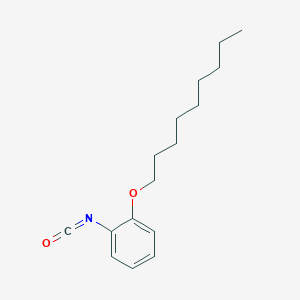
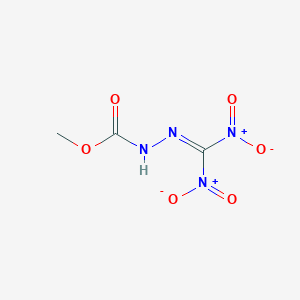
![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)
